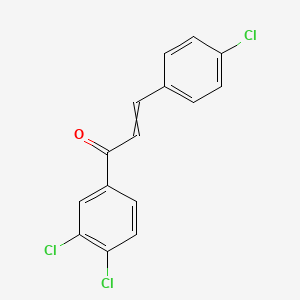

![molecular formula C13H13N3O3S B1297142 3-Phenyl-4-([1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid CAS No. 799258-43-8](/img/structure/B1297142.png)

3-Phenyl-4-([1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

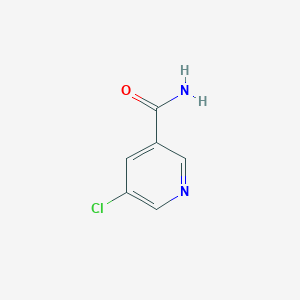

“3-Phenyl-4-([1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid” is a compound that contains a 1,3,4-thiadiazole moiety . This moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . Several modifications have been done in the 1,3,4-thiadiazol moiety which showed good potency as anticonvulsant agents which are highly effective and have less toxicity .

Synthesis Analysis

1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The synthesized compounds were characterized with UV, FT-IR, 13 C-NMR, and 1 H-NMR methods .

Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The proposed biological activities of 1,3,4-thiadiazole derivatives have been based on assumptions like the presence of =N-C-S- moiety and strong aromaticity of the ring being the requirements for low toxicity and in vivo stability .

Chemical Reactions Analysis

1,3,4-Thiadiazole was discovered by Emil Fischer in 1882 and described for true properties of the ring by Freund and Kuh . It was synthesized by both conventional and microwave methods using polyphosphoric acid, POCl3, H2SO4, HCl, and CS2 as catalysts .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives were investigated using DFT calculations (b3lyp/6-311++G (d,p)) .

科学研究应用

Synthesis and Characterization

Research has developed various methods for synthesizing 1,3,4-thiadiazol derivatives, showing their structural diversity and potential for generating new compounds with significant biological activities. For example, the synthesis of novel thiadiazolotriazin-4-ones and their evaluation for mosquito larvicidal and antibacterial properties indicate the potential of these compounds in pest control and antibacterial applications (Castelino et al., 2014). Similarly, microwave-enhanced synthesis techniques have been explored for rapid and efficient production of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles, demonstrating the advancement in synthetic methodologies that could potentially apply to compounds like 3-Phenyl-4-([1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid (Zhao Gui-fang, 2008).

Antimicrobial Activities

The antimicrobial properties of 1,3,4-thiadiazol derivatives are well-documented, with many studies highlighting their effectiveness against various bacterial and fungal strains. For instance, compounds bearing the 1,3,4-thiadiazol ring have shown potent antibacterial activity against both gram-positive and gram-negative bacteria, as well as antifungal activity against fungi like Aspergillus niger (Hussain et al., 2008). These findings suggest that derivatives of 3-Phenyl-4-([1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid could also possess antimicrobial properties, making them potential candidates for pharmaceutical applications.

Biological Activities

The biological activities of 1,3,4-thiadiazol derivatives extend beyond antimicrobial effects, including potential anticancer, anticonvulsant, and CNS depressant properties. Research into triazolothiadiazoles and thiadiazines, for example, has revealed that these compounds exhibit significant inhibitory activities against enzymes like acetylcholinesterase and butyrylcholinesterase, suggesting their utility in treating diseases like Alzheimer's (Khan et al., 2014). Additionally, the synthesis and evaluation of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles for their CNS depressant and muscle relaxant activities indicate the potential for developing new therapeutic agents from this class of compounds (Charbe Nb et al., 2010).

属性

IUPAC Name |

5-oxo-3-phenyl-5-(1,3,4-thiadiazol-2-ylamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3S/c17-11(15-13-16-14-8-20-13)6-10(7-12(18)19)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,18,19)(H,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGDQIDGTLSPHRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)NC2=NN=CS2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-4-([1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]-](/img/structure/B1297062.png)

![2-[1-(2-Furyl)ethylidene]malononitrile](/img/structure/B1297088.png)